molecular formula C8H6F3N B13500791 4,5,6-Trifluoroisoindoline

4,5,6-Trifluoroisoindoline

Cat. No.: B13500791
M. Wt: 173.13 g/mol
InChI Key: HNYXQXFSANHSJL-UHFFFAOYSA-N
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Description

4,5,6-Trifluoroisoindoline is a fluorinated derivative of isoindoline, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoindoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .

Industrial Production Methods: Industrial production of 4,5,6-Trifluoroisoindoline may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trifluoroisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroisoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5,6-Trifluoroisoindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6-Trifluoroisoindoline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in protein function and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

    5-Fluoroisoindoline: A fluorinated isoindoline with a single fluorine atom.

    4-Chloro-5,6,7-trifluoroisoindoline: A compound with both chlorine and fluorine substituents.

Uniqueness: 4,5,6-Trifluoroisoindoline is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. Compared to other fluorinated isoindolines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4,5,6-trifluoro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H6F3N/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1,12H,2-3H2

InChI Key

HNYXQXFSANHSJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C(=C2CN1)F)F)F

Origin of Product

United States

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